molecular formula C18H15N5OS B11670655 2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-1H-indol-3-ylmethylidene]acetohydrazide

2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-1H-indol-3-ylmethylidene]acetohydrazide

Cat. No.: B11670655
M. Wt: 349.4 g/mol
InChI Key: RXTXSBKRENQZIV-KEBDBYFISA-N
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Description

2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound that features a benzodiazole and indole moiety connected through a sulfanyl and hydrazide linkage

Preparation Methods

The synthesis of 2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]ACETOHYDRAZIDE typically involves multiple steps:

    Formation of the Benzodiazole Moiety: This can be achieved through the cyclization of o-phenylenediamine with formic acid or other suitable reagents.

    Introduction of the Sulfanyl Group: The benzodiazole is then reacted with a thiol compound to introduce the sulfanyl group.

    Formation of the Hydrazide Linkage: The intermediate product is then reacted with hydrazine to form the hydrazide linkage.

    Condensation with Indole Derivative: Finally, the hydrazide is condensed with an indole derivative under suitable conditions to form the final product.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]ACETOHYDRAZIDE can undergo various chemical reactions:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride to modify the hydrazide or indole moieties.

    Substitution: The benzodiazole and indole rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common reagents for these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the functional groups involved.

Scientific Research Applications

2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]ACETOHYDRAZIDE has several scientific research applications:

    Medicinal Chemistry: It can be explored for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.

    Material Science: Its unique properties may make it suitable for use in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of 2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]ACETOHYDRAZIDE involves its interaction with molecular targets such as enzymes or receptors. The benzodiazole and indole moieties can bind to specific sites on these targets, potentially modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar compounds include other benzodiazole and indole derivatives, such as:

  • 2-(1H-1,3-Benzodiazol-2-yl)acetohydrazide
  • 1H-Indole-3-carbaldehyde
  • Benzimidazole derivatives

What sets 2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]ACETOHYDRAZIDE apart is its unique combination of functional groups, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H15N5OS

Molecular Weight

349.4 g/mol

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanyl)-N-[(E)-1H-indol-3-ylmethylideneamino]acetamide

InChI

InChI=1S/C18H15N5OS/c24-17(11-25-18-21-15-7-3-4-8-16(15)22-18)23-20-10-12-9-19-14-6-2-1-5-13(12)14/h1-10,19H,11H2,(H,21,22)(H,23,24)/b20-10+

InChI Key

RXTXSBKRENQZIV-KEBDBYFISA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)/C=N/NC(=O)CSC3=NC4=CC=CC=C4N3

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C=NNC(=O)CSC3=NC4=CC=CC=C4N3

Origin of Product

United States

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